![molecular formula C16H21NO B12468278 N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide: is a chemical compound with the molecular formula C16H21NO bicyclo[2.2.1]heptane-2-carboxamides , which are characterized by their unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 2H-norbornanecarbonyl chloride with 2,6-dimethylaniline in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethylformamide (DMF) and is usually stirred for 24 hours. The reaction mixture is then filtered, and the product is purified using mass-directed chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids , while reduction could produce amines or alcohols . Substitution reactions could result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)bicyclo[22
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s ability to modulate ion channels makes it a candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with potassium channels . Specifically, it acts as an opener for KCNQ2 and KCNQ4 potassium channels , which are involved in regulating neuronal excitability . By opening these channels, the compound helps to stabilize the membrane potential and reduce neuronal firing, which can have therapeutic benefits in conditions like epilepsy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide include:
- N-(2,3-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- This compound derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific interaction with KCNQ2 and KCNQ4 potassium channels . This unique mechanism of action makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H21NO/c1-10-4-3-5-11(2)15(10)17-16(18)14-9-12-6-7-13(14)8-12/h3-5,12-14H,6-9H2,1-2H3,(H,17,18) |
Clé InChI |
OJTVFBSNIFPZDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CC3CCC2C3 |
Solubilité |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


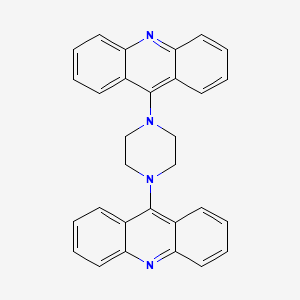
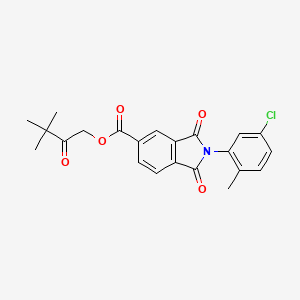
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468219.png)
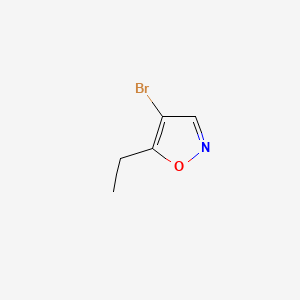
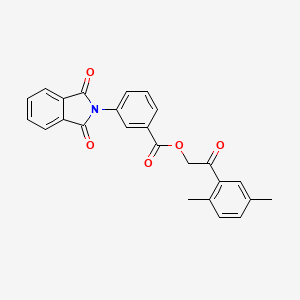
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B12468232.png)

![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
![3-chloro-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12468254.png)
![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12468275.png)
![5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468287.png)
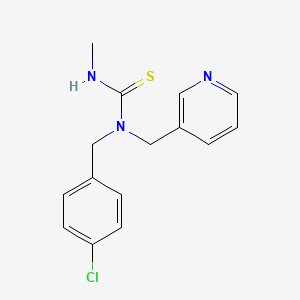
![3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide](/img/structure/B12468296.png)
